Molecular Dimension Exclusion from Microporous Catalytic Pockets: 3,3‑Diphenylacrylaldehyde vs. Cinnamaldehyde and 3‑Methyl‑2‑butenal
In a liquid‑phase hydrogenation study using Pd nanoparticles encapsulated in hollow silicalite‑1 crystals (pore window 0.53 × 0.56 nm), cinnamaldehyde (0.54 × 0.92 nm) and 3‑methyl‑2‑butenal (0.38 × 0.62 nm) were hydrogenated with high activity, whereas 3,3‑diphenylacrylaldehyde (0.81 × 1.0 nm) showed ZERO conversion [1]. This absolute on/off difference constitutes a size‑exclusion benchmark that defines which substrates can access the active Pd sites.
| Evidence Dimension | Catalytic hydrogenation activity (size‑exclusion threshold) |
|---|---|
| Target Compound Data | No detectable hydrogenation activity (0 % conversion) with silicalite‑1‑encapsulated Pd catalyst |
| Comparator Or Baseline | Cinnamaldehyde: full hydrogenation activity; 3‑Methyl‑2‑butenal: full hydrogenation activity |
| Quantified Difference | Absolute size‑based exclusion: catalytic conversion = 0 % for target vs. high activity for both comparators |
| Conditions | Liquid‑phase hydrogenation over Pd@silicalite‑1 hollow crystals; pore window 0.53 × 0.56 nm; RSC Adv. 2016, 6, 89499–89502 |
Why This Matters
For any process relying on shape‑selective or confined‑space catalysis (e.g., fine‑chemical hydrogenation), 3,3‑diphenylacrylaldehyde cannot be substituted by smaller aldehydes without fundamentally altering the reaction outcome, making compound‑specific procurement mandatory for these catalytic systems.
- [1] Wei, F.‑F. et al. Sharp size‑selective catalysis in a liquid solution over Pd nanoparticles encapsulated in hollow silicalite‑1 zeolite crystals. RSC Adv. 2016, 6, 89499–89502. View Source
